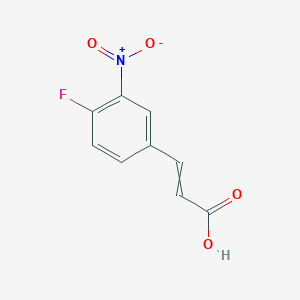

4-Fluoro-3-nitrocinnamic acid

Description

Significance of Cinnamic Acid Derivatives in Advanced Chemical Transformations

Cinnamic acid and its derivatives are highly valued building blocks in modern organic synthesis due to their inherent reactivity and structural diversity. researchgate.net The presence of a phenyl group, a double bond, and a carboxylic acid function provides multiple sites for chemical modification, enabling the construction of complex molecular architectures. nih.gov These derivatives are precursors to a multitude of important compounds, including stilbenes, coumarins, flavonoids, and various polymers. tandfonline.comresearchgate.net

A significant area of research involves the decarboxylative functionalization of cinnamic acids. This process, which removes the carboxylic acid group, allows for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a variety of substituted styrenes. researchgate.netrsc.orgrsc.org Both transition-metal-catalyzed and metal-free conditions have been developed for these transformations, highlighting the adaptability of the cinnamic acid scaffold to different synthetic strategies. rsc.orgrsc.org The electronic nature of the substituents on the aromatic ring can influence the reactivity and outcome of these reactions, with both electron-donating and electron-withdrawing groups being well-tolerated. rsc.org

Strategic Importance of Fluorine and Nitro Substituents in Aromatic Systems

The introduction of fluorine and nitro groups onto an aromatic ring profoundly alters its electronic properties and reactivity, making these substituents strategically important in the design of new molecules. researchgate.netnih.govtandfonline.com

Fluorine , being the most electronegative element, exerts a strong electron-withdrawing inductive effect. tandfonline.com Its small size allows it to replace hydrogen without causing significant steric hindrance. tandfonline.com The carbon-fluorine bond is stronger than the carbon-hydrogen bond, which can enhance the metabolic stability of a molecule—a crucial factor in medicinal chemistry. tandfonline.com Furthermore, fluorine substitution can modulate the lipophilicity and binding affinity of a compound to biological targets. tandfonline.com

The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects. nih.govnumberanalytics.com This deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. nih.gov Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), facilitating the replacement of other substituents, including halogens. researchgate.netrsc.org The nitro group's ability to delocalize π-electrons is a key feature in its chemical behavior. nih.gov Nitroaromatic compounds are vital intermediates in the synthesis of pharmaceuticals, dyes, and agricultural chemicals. numberanalytics.com

The combined presence of both fluorine and a nitro group on a cinnamic acid scaffold, as in 4-fluoro-3-nitrocinnamic acid, creates a molecule with unique reactivity, poised for a variety of chemical transformations.

Overview of Research Trajectories in this compound Chemistry

Research concerning this compound primarily revolves around its utility as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The strategic placement of the fluoro and nitro groups on the cinnamic acid backbone makes it a valuable precursor.

A key application of the related compound, 4-fluoro-3-nitrobenzoic acid, is in the synthesis of novel benzimidazoles with antimycobacterial activity and as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. sigmaaldrich.com This suggests that this compound could similarly serve as a starting material for analogous compounds with an extended side chain, potentially modulating their biological activity.

The synthesis of this compound itself is not extensively detailed in readily available literature, but the synthesis of its precursor, 4-fluoro-3-nitrobenzoic acid, is well-established. It is typically prepared by the nitration of 4-fluorobenzoic acid using a mixture of potassium nitrate (B79036) and concentrated sulfuric acid. chemicalbook.com The subsequent conversion to the cinnamic acid derivative would likely involve standard synthetic methodologies such as the Perkin reaction or a Knoevenagel condensation.

The presence of the nitro and fluoro groups on the aromatic ring of this compound makes it an interesting substrate for nucleophilic aromatic substitution reactions. researchgate.netrsc.org The chlorine analogue, 4-chloro-3-nitrocinnamic acid, is noted for its use in the development of anti-inflammatory and analgesic drugs, as well as in material science for creating polymers and coatings. chemimpex.com This suggests similar potential applications for the fluoro derivative.

Interactive Table of Related Compounds and Their Properties:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |

| 4-Fluoro-3-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 123-126 | 453-71-4 |

| 3-Fluoro-4-nitrobenzoic acid | C₇H₄FNO₄ | 185.11 | 133-137 | 403-21-4 |

| 4-Nitrocinnamic acid | C₉H₇NO₄ | 193.16 | 288-291 | 619-89-6 |

| 4-Fluoro-3-nitroaniline (B182485) | C₆H₅FN₂O₂ | 156.12 | 94-96 | 364-76-1 |

| Cinnamic acid | C₉H₈O₂ | 148.16 | 133 | 621-82-9 |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluoro-3-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDUDTCHWSHVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Nitrocinnamic Acid

Established Synthetic Routes to Substituted Cinnamic Acids

The creation of the α,β-unsaturated carboxylic acid moiety of cinnamic acids is a well-understood transformation in organic chemistry. Several named reactions are routinely employed for this purpose, each with its own set of advantages and adaptations for various substrates.

The Knoevenagel condensation, particularly its Doebner modification, is a cornerstone method for synthesizing α,β-unsaturated acids. semanticscholar.orgbu.edu This reaction involves the condensation of an aromatic aldehyde with malonic acid, typically in the presence of a basic catalyst. researchgate.netacs.org The initially formed dicarboxylic acid intermediate readily undergoes decarboxylation upon heating to yield the corresponding cinnamic acid. semanticscholar.org

The choice of base and solvent is critical. Classically, pyridine (B92270) is used as the solvent with a catalytic amount of piperidine. bu.edu However, to address environmental and efficiency concerns, modern variants have been developed. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in DMF has been shown to be effective for the synthesis of substituted trans-cinnamic acids from various aromatic aldehydes. asianpubs.org Another green chemistry approach utilizes tetrabutylammonium bromide (TBAB) and potassium carbonate in water under microwave irradiation, offering a rapid and environmentally friendly procedure. semanticscholar.org These milder conditions are particularly advantageous when dealing with sensitive functional groups like the nitro and fluoro substituents present in the precursor to 4-Fluoro-3-nitrocinnamic acid.

| Catalyst/Solvent System | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Pyridine/Piperidine | Heating | Classic, well-established method | semanticscholar.orgbu.edu |

| DABCO/DMF | Room temperature to heating | Mild conditions, good yields, inexpensive catalyst | asianpubs.org |

| TBAB/K2CO3/Water | Microwave irradiation | Environmentally friendly, rapid, no organic solvent | semanticscholar.org |

The Perkin reaction, discovered by William Henry Perkin in 1868, is another fundamental method for the synthesis of cinnamic acids. wikipedia.orgslideshare.net It involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the corresponding acid which acts as a base catalyst. longdom.org For the synthesis of cinnamic acid derivatives, an aromatic aldehyde is typically reacted with acetic anhydride and sodium or potassium acetate (B1210297). wikipedia.org

The reaction proceeds through the formation of a carbanion from the anhydride, which then attacks the aldehyde carbonyl group. Subsequent dehydration and hydrolysis yield the α,β-unsaturated aromatic acid. While effective, the Perkin reaction often requires high temperatures (e.g., 180°C) and long reaction times. bu.edu These conditions can be a disadvantage for substrates with sensitive functional groups. However, the reaction is broadly applicable to a wide range of substituted aromatic aldehydes for preparing various cinnamic acid derivatives. longdom.org

The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction. It is widely used for the synthesis of cinnamic acids and their derivatives by coupling an aryl halide with an acrylate ester or acrylic acid. matthey.comajol.info The general transformation involves the reaction of an aryl halide (e.g., bromide or iodide) with a suitable alkene in the presence of a palladium catalyst and a base. asianpubs.org

This methodology offers significant advantages, including high functional group tolerance and stereoselectivity, typically favoring the formation of the trans-isomer. A variety of palladium catalysts can be employed, including palladacycles, which have shown stability and recyclability in aqueous-biphasic systems. asianpubs.orgasianpubs.org Such systems facilitate easy separation of the product and recycling of the catalyst. asianpubs.org The Heck reaction provides a modern and efficient alternative to classical condensation reactions for accessing complex cinnamic acid derivatives from readily available aryl halides. matthey.com

| Component | Role | Examples | Reference |

|---|---|---|---|

| Aryl Halide | Aromatic ring source | Aryl bromides, Aryl iodides | asianpubs.org |

| Alkene | Double bond source | Sodium acrylate, Acrylic acid esters | matthey.comasianpubs.org |

| Catalyst | Facilitates C-C bond formation | Palladium complexes (e.g., palladacycles), Pd/C | matthey.comasianpubs.org |

| Base | Neutralizes HX byproduct | Inorganic (e.g., K2CO3) or Organic (e.g., Et3N) | asianpubs.org |

Targeted Synthetic Approaches for this compound

The synthesis of this compound requires precise control over the introduction of substituents onto the aromatic ring, followed by the formation of the acrylic acid side chain.

The key challenge in synthesizing this molecule is achieving the correct 1,2,4-trisubstitution pattern on the benzene (B151609) ring. The directing effects of the substituents are crucial. The synthesis typically starts with a precursor that already contains the fluorine atom at position 4. A common precursor is 4-fluorobenzoic acid or 4-fluoroaniline. chemicalbook.comprepchem.comgoogle.com

The subsequent nitration step is regioselective. The fluorine atom is an ortho-, para-director. Since the para position is blocked, the incoming nitro group is directed to the ortho position (position 3). The nitration of 4-fluorobenzoic acid, for example, can be achieved using a mixture of nitric acid and sulfuric acid, yielding 4-fluoro-3-nitrobenzoic acid. chemicalbook.comprepchem.com Similarly, nitration of p-fluoroaniline under anhydrous conditions can produce 4-fluoro-3-nitroaniline (B182485). google.com This regiocontrolled nitration is the critical step in establishing the required substitution pattern for the final product. The resulting 4-fluoro-3-nitro-substituted aromatic compound serves as the key intermediate.

The most direct precursor for the final condensation or coupling step is 4-fluoro-3-nitrobenzaldehyde (B1361154). This aldehyde can be synthesized from 4-fluoro-3-nitrobenzoic acid (obtained via the regioselective nitration described above) through standard reduction protocols.

Once 4-fluoro-3-nitrobenzaldehyde is obtained, it can be elaborated into the target molecule, this compound, using one of the established methods described in section 2.1. The Knoevenagel-Doebner condensation is a particularly suitable choice. The reaction of 4-fluoro-3-nitrobenzaldehyde with malonic acid in the presence of a suitable base catalyst (e.g., pyridine/piperidine or DABCO) would yield the desired this compound after condensation and subsequent decarboxylation. The presence of the electron-withdrawing nitro group can facilitate the initial nucleophilic attack on the aldehyde, making this a highly efficient final step in the synthetic sequence.

Multi-component Reactions in the Synthesis of Complex Cinnamic Acid Derivatives

Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a complex product that incorporates most, if not all, of the atoms from the starting materials. nih.govnih.gov This inherent efficiency and atom economy make MCRs a highly attractive strategy for the rapid generation of molecular diversity and complexity, which is particularly valuable in drug discovery. nih.gov MCRs are convergent, efficient, and exhibit a high bond-forming-index, offering a significant advantage over traditional linear, multi-step syntheses. nih.gov

Several name reactions, such as the Passerini and Ugi reactions, are foundational MCRs that can be adapted to create libraries of complex amide and peptide-like structures. nih.govorganic-chemistry.org For instance, the Passerini three-component reaction (P-3CR) combines a carboxylic acid, an aldehyde or ketone, and an isocyanide to produce α-acyl carboxamides in a single step. nih.gov The Ugi four-component reaction extends this by including a primary amine to yield dipeptide-like structures. nih.gov These reactions offer a modular approach to synthesizing complex cinnamic acid derivatives by varying the individual components. An appropriately substituted benzaldehyde (like 4-fluoro-3-nitrobenzaldehyde) could serve as the aldehyde component, allowing for the direct incorporation of the desired substitution pattern into a more complex molecular scaffold.

The strategic advantage of MCRs lies in their ability to construct chemical libraries more rapidly and efficiently than linear synthesis methods, providing a pathway to diverse structures and enabling the exploration of structure-activity relationships. nih.gov

Catalytic Systems in this compound Synthesis

Catalysis is central to the modern synthesis of cinnamic acids, offering milder reaction conditions, improved yields, and greater control over selectivity compared to stoichiometric methods. The development of novel catalytic systems, including those based on transition metals, small organic molecules, and photoredox processes, has revolutionized the construction of the C=C double bond characteristic of cinnamic acids.

Transition-Metal Catalysis for C–C Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. nih.govnih.gov Palladium-catalyzed cross-coupling reactions are particularly prominent in the synthesis of cinnamic acid and its derivatives. thepharmajournal.com

The Heck reaction, for example, couples an aryl halide with an alkene in the presence of a base and a palladium catalyst. thepharmajournal.com To synthesize a this compound derivative, 1-bromo-4-fluoro-3-nitrobenzene could be reacted with an acrylate ester, such as methyl acrylate, followed by hydrolysis of the ester to yield the desired carboxylic acid. thepharmajournal.com Advances in this area include the use of highly efficient palladium nanoparticle catalysts, which can achieve excellent yields in short reaction times. thepharmajournal.com The use of ultrasound irradiation can further enhance these reactions, allowing them to proceed at ambient temperatures, which is beneficial for commercial-scale production. thepharmajournal.com

Below is a table summarizing various transition-metal catalyzed C-C bond formation reactions relevant to the synthesis of cinnamic acid derivatives.

| Reaction Type | Aryl Halide Example | Alkene/Coupling Partner | Catalyst System | Solvent/Base | Yield | Reference |

| Heck Reaction | Iodobenzene | Methyl acrylate | Pd/C | NMP / Triethylamine | High | thepharmajournal.com |

| Heck Reaction | Aryl Halides | Methyl acrylate | Pd-nanoparticles | NMP / Triethylamine | >90% | |

| Suzuki Coupling | Arylboronic esters | Aryl nitriles | Ni catalyst | - | - | nih.gov |

| Heck Reaction (Ultrasonic) | Aryl Halides | Acrylates | PdCl2 / TBAB | Water / Na2CO3 | 43-93% | thepharmajournal.com |

NMP: N-Methyl-2-pyrrolidone; TBAB: Tetrabutylammonium bromide

Organocatalytic Approaches to Fluoronitrocinnamic Acid Derivatives

Asymmetric organocatalysis has emerged as a powerful, metal-free alternative for synthesizing chiral molecules. nih.gov This field utilizes small organic molecules, such as proline and its derivatives, to catalyze stereoselective transformations. nih.gov In the context of cinnamic acid synthesis, organocatalysts are primarily used in Knoevenagel and aldol-type condensation reactions.

The Knoevenagel condensation between an aryl aldehyde (e.g., 4-fluoro-3-nitrobenzaldehyde) and malonic acid or its esters is a direct route to cinnamic acids. nih.govmdpi.com Organocatalysts, particularly those based on amino acids like proline or chiral amines, can facilitate this reaction under mild conditions. nih.gov Bifunctional organocatalysts, which possess both a basic site (like an amine) to deprotonate the active methylene (B1212753) compound and a hydrogen-bond donating group to activate the aldehyde, are particularly effective. nih.gov

The development of fluorinated organocatalysts and their application in synthesizing fluorinated compounds is an area of active research. johnshopkins.edu Chiral phosphoric acids, for instance, have been successfully used in asymmetric N–H insertion reactions, demonstrating the potential of organocatalysis to handle a variety of substrates and reaction types with high enantiocontrol. rsc.org The use of such catalysts could provide a pathway to enantiomerically enriched fluoronitrocinnamic acid derivatives, which may have specific applications in medicinal chemistry.

Photoredox Catalysis and Sustainable Synthesis Methods

Visible-light photoredox catalysis has gained significant attention as a green and sustainable synthetic tool. insuf.orgijpsjournal.com This methodology uses light as a clean energy source to drive chemical reactions under exceptionally mild conditions, often at room temperature. insuf.org It typically involves a photocatalyst, such as a ruthenium or iridium complex or an organic dye, that absorbs visible light and initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates. insuf.orgijpsjournal.com

For the synthesis of cinnamic acid derivatives, photoredox catalysis offers novel pathways. For example, it can be used for the decarboxylative coupling of carboxylic acids. A recent study demonstrated the visible-light-induced decarboxylative stereospecific epoxidation of trans-cinnamic acids, highlighting the ability of photoredox methods to functionalize the cinnamic acid scaffold. nih.govacs.org Such strategies could be adapted for C-C bond formation, potentially by coupling aryl halides with alkene partners via a radical mechanism. This approach avoids the need for expensive or sensitive reagents often required in traditional transition-metal catalysis and aligns with the principles of sustainable chemistry. ijpsjournal.com

Green Chemistry Principles in Synthetic Method Development

Green chemistry is a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.edu Its twelve principles provide a guide for developing more sustainable synthetic routes, focusing on aspects like waste prevention, atom economy, use of safer solvents, and energy efficiency. nih.gov The synthesis of this compound can be significantly improved by incorporating these principles.

Key green chemistry strategies applicable to cinnamic acid synthesis include:

Catalysis: Using catalytic reagents is superior to stoichiometric ones as catalysts can be used in small amounts and recycled, minimizing waste. nih.gov

Safer Solvents: Avoiding hazardous organic solvents like chlorinated hydrocarbons and opting for benign alternatives such as water, ethanol (B145695), or even eliminating the solvent entirely. bepls.com

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as photoredox catalysis or ultrasonication, reduces energy consumption. nih.govacs.org

Atom Economy: Designing syntheses, like MCRs, where the maximum number of atoms from the reactants are incorporated into the final product. psu.edu

Solvent-Free Reactions and Alternative Media

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). bepls.com For the synthesis of cinnamic acid derivatives, several solvent-free or alternative media approaches have been developed.

Microwave-assisted organic synthesis (MAOS) is one such technique. The Knoevenagel condensation of aryl aldehydes with malonic acid can be performed under solvent-free conditions using microwave irradiation, often with a solid support or a catalyst like polyphosphate ester (PPE). This method can significantly reduce reaction times and improve yields.

Mechanochemistry, or reactions induced by mechanical force (grinding or milling), represents another solvent-free approach. nih.gov Amidation of cinnamic acid has been achieved under solvent-free mechanochemical conditions, demonstrating the feasibility of this technique for derivatization. nih.govbeilstein-journals.org

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. bepls.com The Knoevenagel condensation has been successfully carried out in water, sometimes facilitated by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or a natural surfactant. thepharmajournal.com

The table below compares a conventional synthesis method with greener alternatives for cinnamic acid production.

| Method | Reactants | Conditions | Solvent | Advantages | Disadvantages | Reference |

| Conventional Perkin Reaction | Benzaldehyde, Acetic Anhydride, Sodium Acetate | Heated at 180°C for 3+ hours | None (neat) | Established method | High temperature, long reaction time, potential side products | bepls.comuns.ac.id |

| Green Knoevenagel (Microwave) | Aryl Aldehyde, Malonic Acid | Microwave irradiation | Solvent-free | Rapid, suitable for electron-donating groups | Long reaction time can still be a drawback | |

| Green Knoevenagel (Aqueous) | Aromatic Aldehyde, Malonic Acid | Microwave irradiation, TBAB, K2CO3 | Water | Environmentally benign solvent | Requires phase-transfer catalyst | |

| Green Synthesis (Grinding) | Benzaldehyde, Malonic Acid, Piperidine | Grinding at room temperature | Solvent-free | Simple, energy-efficient, high yield (75-85%) | - | bepls.com |

Atom Economy and Reaction Efficiency Considerations

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly atom economy and reaction efficiency, are paramount in evaluating synthetic routes. The primary route for synthesizing this compound is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. wikipedia.orgbepls.com This methodology typically involves the reaction of 4-fluoro-3-nitrobenzaldehyde with malonic acid, catalyzed by a base such as pyridine or piperidine. rsc.orgresearchgate.net

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. bepls.com In an ideal Knoevenagel condensation of 4-fluoro-3-nitrobenzaldehyde with malonic acid, the reaction proceeds with the loss of carbon dioxide and water.

The theoretical atom economy can be calculated as:

Molecular Weight of this compound: 211.13 g/mol

Molecular Weight of 4-fluoro-3-nitrobenzaldehyde: 169.11 g/mol

Molecular Weight of malonic acid: 104.06 g/mol

Atom Economy = (Molecular Weight of desired product / Sum of Molecular Weights of all reactants) x 100 Atom Economy = (211.13 / (169.11 + 104.06)) x 100 ≈ 77.2%

This calculation reveals that, even under ideal stoichiometric conditions, nearly 23% of the reactant mass is lost as byproducts (carbon dioxide and water), highlighting an intrinsic limitation of this synthetic route.

Reaction efficiency, however, extends beyond theoretical calculations to include practical factors such as percentage yield, reaction conditions, and the generation of waste from solvents and purification processes. Traditional Knoevenagel conditions often utilize pyridine as both a solvent and a base, which is effective but poses significant environmental and health risks due to its toxicity and carcinogenicity. rsc.org The efficiency of these reactions can be compromised by the formation of side products and the challenges associated with product isolation from the reaction mixture.

Below is a comparative data table illustrating the impact of different conditions on reaction efficiency for analogous Knoevenagel condensations.

| Catalyst/Solvent System | Reaction Time (hours) | Typical Yield (%) | Atom Economy (%) | Notes |

|---|---|---|---|---|

| Pyridine/Piperidine (Conventional) | 5 - 24 | 75 - 85 | 77.2 | Carcinogenic solvent, complex workup. rsc.org |

| Triethylamine/Toluene | 3 - 5 | ~90 | 77.2 | Pyridine-free alternative, still uses organic solvent. rsc.org |

| TBAB/K₂CO₃ in Water (Microwave) | 0.25 - 0.5 | 90 - 98 | 77.2 | Environmentally friendly solvent, rapid reaction. semanticscholar.org |

| Solvent-Free (Microwave) | 0.1 - 0.3 | ~90 | 77.2 | Reduces solvent waste, high energy efficiency. rsc.org |

Data is representative of Knoevenagel condensations for substituted cinnamic acids and serves for comparative purposes.

Recyclable Catalytic Systems in Fluoronitrocinnamic Acid Production

The development of recyclable catalysts is a cornerstone of green chemistry, aiming to reduce waste, lower costs, and enhance the sustainability of chemical processes. For the production of this compound via Knoevenagel condensation, the shift from homogeneous basic catalysts like pyridine and piperidine to heterogeneous, recyclable systems is a significant advancement. uab.catuab.cat

Heterogeneous catalysts offer simplified product purification, as they can be easily removed from the reaction mixture by filtration, and can be reused over multiple cycles without significant loss of activity. proquest.commdpi.com This minimizes catalyst waste and reduces the potential for product contamination.

Several classes of recyclable catalysts have proven effective for Knoevenagel condensations and are applicable to the synthesis of this compound:

Supported Organocatalysts: Basic organic molecules, such as amines, can be immobilized on solid supports like silica or polymers. For example, imidazolium salts immobilized on hybrid silica materials have been used as active and reusable organocatalysts for the Knoevenagel condensation of aromatic aldehydes under solvent-free conditions. uab.catuab.cat These catalysts can often be reused for five or more cycles without a significant drop in performance. uab.cat

Heterogeneous Inorganic Bases: Materials with inherent basic properties, such as mixed-metal phosphates and hydrotalcites, serve as robust and efficient heterogeneous catalysts. mdpi.comorganic-chemistry.org A novel porous magnesium aluminum phosphate (MALPO) material, for instance, has demonstrated excellent catalytic performance and remarkable recyclability in Knoevenagel reactions, achieving high product yields. mdpi.com Similarly, catalysts derived from natural resources like oil shale have been developed, showing high activity and reusability. proquest.com

Coordination Polymers (CPs): Functionalized coordination polymers can act as bifunctional catalysts. A primary amide-functionalized 2D coordination polymer has been shown to be a highly efficient heterogeneous catalyst for Knoevenagel condensations, possessing both Lewis acidic metal sites and Brønsted basic amide groups. acs.org This catalyst demonstrated high conversion rates and could be recycled multiple times. acs.org

The performance of these recyclable systems often rivals or exceeds that of traditional homogeneous catalysts, particularly when coupled with optimized reaction conditions such as solvent-free or aqueous media.

The table below summarizes the performance of various recyclable catalytic systems in Knoevenagel condensations with substituted benzaldehydes, illustrating their potential for the synthesis of this compound.

| Catalyst Type | Example | Typical Yield (%) | Reaction Conditions | Reusability (Cycles) |

|---|---|---|---|---|

| Supported Organocatalyst | Imidazolium-functionalized silica | 95 - 99 | Solvent-free, 60°C | >5 uab.cat |

| Mixed-Metal Phosphate | Magnesium aluminum phosphate (MALPO) | up to 99 | Ethanol, 80°C | Multiple cycles with no loss of integrity mdpi.com |

| Coordination Polymer | Amide-functionalized Cd-CP | 100 | Methanol, 27°C, 1h | At least 3 acs.org |

| Natural Resource-Based | Oil Shale Catalyst | 92 - 98 | Ethanol, Ultrasound, Room Temp. | >4 proquest.com |

Performance data is based on reactions with various aromatic aldehydes and serves as an indicator of potential applicability.

Reactivity and Mechanistic Pathways of 4 Fluoro 3 Nitrocinnamic Acid

Chemical Transformations of the Carboxyl Group

The carboxyl group of 4-fluoro-3-nitrocinnamic acid is a key site for a variety of chemical transformations, allowing for the synthesis of esters, amides, and the reduction to corresponding alcohols and aldehydes. These reactions are fundamental in modifying the compound's properties and in synthesizing more complex molecules.

The conversion of this compound to its corresponding esters is a classic acid-catalyzed reaction. This process typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

The table below summarizes typical kinetic parameters that are evaluated in such studies, based on research on similar cinnamic acid derivatives. researchgate.net

| Kinetic Parameter | Description | Example Value (for trans-cinnamic acid) |

| Model Type | Describes the interaction of reactants with the catalyst surface. | Langmuir-Hinshelwood (LH3) |

| Rate-Limiting Step | The slowest step in the reaction mechanism. | Surface reaction of both adsorbed reactants |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 50.9 kJ mol⁻¹ |

| Pre-exponential Factor (A) | A constant related to the frequency of collisions. | 6.12 × 10⁷ mol g⁻¹ h⁻¹ |

Data based on the esterification of trans-cinnamic acid with n-butanol over a SIPWMo20 catalyst. researchgate.net

This compound can be converted into amides through reaction with ammonia (B1221849) or primary/secondary amines. This transformation typically requires the activation of the carboxyl group, for example, by converting it into an acyl chloride or using coupling agents. The resulting amides are important intermediates in organic synthesis.

The structurally related compound, 4-fluoro-3-nitrobenzoic acid, is utilized as a starting material in the synthesis of novel benzimidazoles with potential biological activity. sigmaaldrich.com This synthesis involves an initial amidation step to form an N-acyl derivative, which then undergoes reductive cyclization. This highlights how the amidation of the carboxyl group serves as a crucial step for building more complex heterocyclic structures. The mechanism involves the nucleophilic attack of the amine on the activated carboxyl carbon, followed by the elimination of a leaving group.

The carboxyl group of this compound can be reduced to a primary alcohol, yielding (E)-3-(4-fluoro-3-nitrophenyl)prop-2-en-1-ol. This reduction is typically achieved using powerful reducing agents. chemguide.co.uk

The reduction to the corresponding aldehyde, 4-fluoro-3-nitrocinnamaldehyde, is more challenging as the reaction can easily proceed to the primary alcohol. chemguide.co.uk Stopping the reduction at the aldehyde stage requires specific reagents or reaction conditions. For instance, the conversion of a carboxylic acid to an aldehyde can sometimes be achieved by first converting the acid to a tertiary amide or an ester, followed by reduction with a milder hydride reagent. organic-chemistry.org

The table below outlines the common reagents used for these reductions and their expected products.

| Reagent | Product | Notes |

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | A powerful reducing agent that reacts violently with water. The reaction is typically carried out in a dry ether solvent. chemguide.co.uklibretexts.orgchemguide.co.uk |

| Sodium borohydride (B1222165) (NaBH₄) | No reaction | Not reactive enough to reduce carboxylic acids. chemguide.co.uk |

| Specialized Methods (e.g., via acyl chloride or amide) | Aldehyde | Requires a multi-step process to prevent over-reduction to the alcohol. organic-chemistry.org |

Reactions Involving the Alkenyl Moiety

The carbon-carbon double bond in the side chain of this compound is susceptible to addition and cycloaddition reactions, although its reactivity is influenced by the electronic effects of the substituted phenyl ring.

The alkenyl group can undergo electrophilic addition reactions. pressbooks.pub In these reactions, an electrophile adds to the double bond, breaking the pi (π) bond and forming a carbocation intermediate, which then reacts with a nucleophile. dalalinstitute.com

However, the presence of the electron-withdrawing nitro group (-NO₂) and the carboxyl group (-COOH) on the aromatic ring deactivates the double bond towards electrophilic attack. dalalinstitute.com These groups pull electron density away from the double bond, making it less nucleophilic compared to an unsubstituted alkene.

Common addition reactions include:

Halogenation : The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would yield a dihalogenated derivative. A solution of bromine in an inert solvent is a common reagent for this purpose. ksu.edu.sanowgongcollege.edu.in

Hydration : The acid-catalyzed addition of water across the double bond would result in the formation of an alcohol. This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon. nowgongcollege.edu.in

The double bond in this compound can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction. In this [4+2] cycloaddition, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.

The electronic nature of the dienophile is critical for the success of the Diels-Alder reaction. Due to the electron-withdrawing nature of the substituted phenyl ring, the double bond in this compound is electron-deficient. This makes it a good candidate to act as a dienophile in reactions with electron-rich dienes. The reaction would involve the concerted formation of two new sigma (σ) bonds, leading to a cyclohexene (B86901) derivative.

Olefin Metathesis for Structural Diversification

Olefin metathesis stands as a powerful tool for the structural diversification of molecules containing carbon-carbon double bonds. While specific studies detailing the olefin metathesis of this compound are not prevalent in the provided search results, the reactivity of the cinnamic acid moiety suggests its potential as a substrate in such reactions. The double bond in the acrylic acid side chain is amenable to cross-metathesis with other olefins, which would allow for the introduction of a wide array of functional groups and the synthesis of novel derivatives. This could be particularly useful for creating libraries of compounds for biological screening.

Aromatic Ring Functionalization and Transformations

The aromatic ring of this compound is adorned with substituents that significantly influence its reactivity. The interplay between the electron-withdrawing nitro group and the halogen substituent, along with the activating or deactivating nature of the cinnamic acid side chain, dictates the outcomes of various aromatic functionalization reactions.

Reactivity of the Nitro Group: Reduction and Derivative Formation

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group through reduction. wikipedia.orgmasterorganicchemistry.com This transformation is of paramount importance as it dramatically alters the electronic properties of the aromatic ring, converting a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com A variety of reagents can be employed for the reduction of aromatic nitro compounds, offering different levels of chemoselectivity. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.org

Common Reagents for Nitro Group Reduction commonorganicchemistry.comorganic-chemistry.org

| Reagent | Conditions | Notes |

| H₂/Pd/C | Catalytic hydrogenation | Highly efficient but can also reduce other functional groups. |

| H₂/Raney Nickel | Catalytic hydrogenation | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid | e.g., Acetic acid | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| Zn/Acid | e.g., Acetic acid | Mild conditions, good for substrates with other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Mild | Reduces nitro groups in the presence of other reducible functionalities. |

| Na₂S | - | Can sometimes achieve selective reduction of one nitro group over another. commonorganicchemistry.com |

The resulting amino group can then serve as a handle for a plethora of further derivatizations, including diazotization followed by substitution, acylation, and alkylation, thereby opening up a vast chemical space for analog synthesis.

Nucleophilic Aromatic Substitution (SNAr) Potential and Fluorine Activation

The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org This is a key feature of the reactivity of this compound. The nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism of SNAr. libretexts.org

The rate of SNAr reactions is highly dependent on the nature of the leaving group, and aryl fluorides are surprisingly effective substrates in this context, often more so than other aryl halides. youtube.com The high electronegativity of fluorine enhances the electrophilicity of the carbon to which it is attached, facilitating nucleophilic attack. youtube.com The position of the electron-withdrawing group is crucial; ortho and para positions to the leaving group provide the necessary stabilization for the intermediate, whereas a meta-position does not. libretexts.orgmasterorganicchemistry.com In this compound, the ortho relationship between the nitro and fluoro substituents provides this necessary activation. youtube.com This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a diverse range of substituted 3-nitrocinnamic acid derivatives. nih.gov

Electrophilic Aromatic Substitution (EAS) Patterns and Directing Effects

Electrophilic aromatic substitution (EAS) on the ring of this compound is governed by the directing effects of the existing substituents. masterorganicchemistry.com The nitro group is a strong deactivating group and a meta-director. mnstate.edumasterorganicchemistry.com The fluorine atom is a deactivating group but an ortho-, para-director. The carboxylic acid group of the cinnamic acid moiety is also a deactivating and meta-directing group.

The combined effect of these groups makes the aromatic ring significantly deactivated towards electrophilic attack. mnstate.edu The directing effects of the substituents are as follows:

Nitro group (at C3): Directs incoming electrophiles to the meta positions (C5).

Fluorine atom (at C4): Directs incoming electrophiles to the ortho (C5) and para (not available) positions.

Cinnamic acid side chain (at C1): Directs incoming electrophiles to the meta positions (C3 and C5).

Intramolecular Cyclization and Annulation Pathways

The structure of this compound and its derivatives, particularly after reduction of the nitro group, presents opportunities for intramolecular reactions to form heterocyclic systems. jocpr.commdpi.comresearchgate.netrsc.org

Formation of Heterocyclic Systems via Intramolecular Reactions

Following the reduction of the nitro group to an amine, the resulting 3-amino-4-fluorocinnamic acid is a versatile precursor for intramolecular cyclization. The presence of the amine nucleophile and the carboxylic acid electrophile (or its activated form) within the same molecule allows for the formation of a lactam ring. Furthermore, the acrylic acid side chain can participate in cyclization reactions. For instance, under certain conditions, intramolecular cyclization involving the amine and the double bond or the carboxylic acid could lead to the formation of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry. mdpi.comresearchgate.netnih.gov The specific reaction conditions would dictate the nature of the heterocyclic product formed.

Elucidation of Reaction Mechanisms: The Case of this compound

A comprehensive review of the reactivity and mechanistic pathways of this compound and its derivatives reveals a notable absence of documented rearrangement reactions in the scientific literature. Extensive searches of chemical databases and scholarly articles did not yield specific examples of skeletal reorganizations for this particular compound or its immediate derivatives.

While the broader class of cinnamic acids and their derivatives are known to participate in various transformations, including rearrangements, specific studies focusing on the 4-fluoro-3-nitro substitution pattern are not available. The interplay of the electron-withdrawing nitro group and the electronegative fluorine atom on the phenyl ring, combined with the reactive acrylic acid moiety, presents a unique electronic and steric environment. However, its influence on classical rearrangement pathways has not been a subject of published research.

This lack of specific data precludes a detailed discussion on the rearrangement reactions of this compound derivatives. To provide a scientifically accurate and non-speculative account, this article cannot fulfill the request for content under the section "3.4.2. Rearrangement Reactions of this compound Derivatives."

Further experimental and computational studies would be necessary to explore the potential for and mechanisms of rearrangement reactions in this system. Such research could investigate the behavior of this compound derivatives under various conditions known to promote molecular rearrangements, such as photochemical, thermal, or catalytic activation.

Derivatization and Structural Diversity of 4 Fluoro 3 Nitrocinnamic Acid Scaffolds

Design and Synthesis of Esters and Amides

The carboxylic acid moiety of 4-fluoro-3-nitrocinnamic acid is the primary site for initial derivatization, readily undergoing esterification and amidation reactions to produce a wide array of derivatives. These reactions are fundamental in tuning the physicochemical properties of the parent molecule, such as solubility, stability, and bioavailability, which is a critical aspect in the development of new chemical entities for various research applications.

Libraries of Cinnamate (B1238496) Esters for Research Applications

The synthesis of 4-fluoro-3-nitrocinnamate esters can be achieved through several established methods. A common approach involves the initial synthesis of this compound itself, which is typically prepared via a condensation reaction such as the Knoevenagel or Perkin reaction, starting from 4-fluoro-3-nitrobenzaldehyde (B1361154). chemimpex.comsigmaaldrich.com The Knoevenagel condensation, for instance, involves the reaction of 4-fluoro-3-nitrobenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine (B92270) or piperidine, followed by decarboxylation. organic-chemistry.org The Perkin reaction offers an alternative route, utilizing the condensation of the aldehyde with an acid anhydride (B1165640), such as acetic anhydride, in the presence of its corresponding carboxylate salt. wikipedia.org

Once the this compound is obtained, it can be converted to its corresponding esters through standard esterification procedures. One of the most direct methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For example, the synthesis of ethyl ferulate from ferulic acid (4-hydroxy-3-methoxy cinnamic acid) and ethanol (B145695) has been successfully carried out using Novozym 435 as a catalyst. nih.gov A similar enzymatic approach could be envisioned for the esterification of this compound.

The creation of libraries of cinnamate esters with diverse alcohol moieties allows for the systematic exploration of structure-activity relationships in various biological assays. These libraries are instrumental in identifying lead compounds with optimized properties for further development.

Table 1: Representative Cinnamate Esters and their Precursors

| Ester Derivative | Starting Aldehyde | Condensation Reagent | Esterification Method |

| Methyl 4-fluoro-3-nitrocinnamate | 4-Fluoro-3-nitrobenzaldehyde | Malonic acid | Fischer-Speier (Methanol, H₂SO₄) |

| Ethyl 4-fluoro-3-nitrocinnamate | 4-Fluoro-3-nitrobenzaldehyde | Acetic anhydride | Fischer-Speier (Ethanol, H₂SO₄) |

| Isopropyl 4-fluoro-3-nitrocinnamate | 4-Fluoro-3-nitrobenzaldehyde | Malonic acid | DCC/DMAP coupling with isopropanol |

Diverse Amide Conjugates and Their Synthetic Utility

The synthesis of amide conjugates from this compound introduces a new dimension of structural and functional diversity. Amide bond formation is a cornerstone of medicinal chemistry, and a plethora of coupling reagents have been developed to facilitate this transformation, even with challenging substrates. nih.gov For the coupling of this compound with a variety of amines, reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed. nih.gov These methods allow for the formation of amides under mild conditions and with high yields.

The resulting amide conjugates can serve as valuable intermediates for further synthetic transformations. The nitro group on the aromatic ring can be reduced to an amine, which can then participate in a variety of reactions, including the formation of heterocyclic systems. The fluorine atom can also influence the reactivity and conformational preferences of the molecule. The diversity of commercially available amines allows for the generation of large libraries of 4-fluoro-3-nitrocinnamide conjugates for screening in drug discovery programs. For example, a study on the synthesis of amide derivatives of various carboxylic acids highlighted the use of EDC and DMAP with a catalytic amount of HOBt as an effective method for coupling with electron-deficient amines. nih.gov

Advanced Structural Modifications

Beyond simple ester and amide formation, the this compound scaffold can be subjected to more complex structural modifications to explore novel chemical space and generate compounds with unique properties.

Introduction of Chiral Centers and Enantioselective Synthesis

The introduction of chirality is a critical step in the development of many modern therapeutic agents. While this compound itself is achiral, chiral centers can be introduced through various synthetic strategies. One approach involves the use of chiral auxiliaries or catalysts in reactions involving the double bond or the carboxylic acid group.

A compelling example of the influence of chirality in related systems is the self-assembly of chiral nanostructures from nitrocinnamic amide amphiphiles. beilstein-journals.org In this study, different isomers of nitrocinnamic acid were covalently linked to the chiral L-glutamic acid diamide. The resulting amphiphilic molecules self-assembled into nanostructures with distinct helical senses, demonstrating that the chirality of the building block can be translated to the supramolecular level. This highlights the potential for creating chiral materials from derivatives of this compound.

Enantioselective synthesis of derivatives of this compound could be approached through asymmetric hydrogenation of the double bond using a chiral catalyst, or through enantioselective reactions at the α-position of the carboxylic acid. The development of such synthetic routes would provide access to enantiomerically pure compounds, which is essential for studying their differential interactions with biological targets.

Incorporation into Macrocyclic and Supramolecular Architectures

The incorporation of the this compound moiety into macrocyclic and supramolecular structures offers a pathway to novel compounds with constrained conformations and potentially enhanced binding affinities for biological targets. The reactive handles on the molecule, namely the carboxylic acid and the nitro group (which can be reduced to an amine), provide anchor points for macrocyclization reactions.

For instance, research on the synthesis of functionalized macrocyclic derivatives has demonstrated the use of dinitro-aromatic compounds in the construction of macrocycles. nih.gov In a similar vein, a di-functionalized derivative of this compound could be envisioned as a building block for macrocyclization. The synthesis of macrocyclic peptides containing a fluorosulfate (B1228806) electrophile has also been reported, showcasing the feasibility of incorporating reactive phenyl-based units into macrocyclic scaffolds using solid-phase synthesis techniques. nih.gov This approach could be adapted for the incorporation of this compound derivatives into combinatorial libraries of macrocycles.

Table 2: Potential Macrocyclic Structures Incorporating the this compound Scaffold

| Macrocycle Type | Key Functional Groups for Cyclization | Potential Synthetic Strategy |

| Macrolactam | Carboxylic acid and an introduced amine | Intramolecular amide bond formation |

| Macrolactone | Carboxylic acid and an introduced hydroxyl group | Intramolecular esterification |

| Crown ether-like structure | Diol derivative of the aromatic ring | Williamson ether synthesis with a dihalide |

Heterocyclic Annulation Products Derived from this compound

The electron-deficient nature of the double bond in this compound, further activated by the nitro group, makes it a suitable precursor for various heterocyclic annulation reactions. These reactions allow for the construction of fused or appended heterocyclic rings, significantly increasing the structural complexity and potential biological activity of the resulting molecules.

One potential route involves the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions. For example, if the carboxylic acid is first converted to an appropriate derivative, such as a β-keto ester, the resulting amino group could undergo intramolecular condensation to form a quinoline (B57606) ring system.

Furthermore, the cinnamic acid moiety can participate in cycloaddition reactions. For example, the synthesis of various heterocycles through copper-facilitated addition of heteroatoms to alkenes and alkynes has been reviewed, highlighting the broad potential of such transformations. rsc.org The design of hybrid molecules containing both cinnamic acid and 2-quinolone moieties has also been reported, demonstrating the utility of cinnamic acid derivatives in the synthesis of complex heterocyclic systems. nih.gov

Structure-Reactivity Relationships in Substituted Cinnamic Acids

The reactivity of the cinnamic acid scaffold is profoundly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the fluoro and nitro groups exert opposing yet cooperative electronic effects, while the ortho-nitro group introduces significant steric considerations.

Electronic Effects of Fluoro and Nitro Groups on Reactivity

The chemical behavior of this compound is largely dictated by the electronic properties of its substituents. The fluorine atom at the para-position and the nitro group at the meta-position to the acrylic acid side chain create a unique electronic environment that influences the reactivity of both the aromatic ring and the exocyclic double bond.

The nitro group is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a significant resonance effect (-R). libretexts.org The nitrogen atom of the nitro group carries a partial positive charge, which strongly pulls electron density from the aromatic ring. libretexts.org This deactivating effect is most pronounced at the ortho and para positions relative to the nitro group. In this compound, the nitro group is positioned meta to the cinnamic acid moiety.

The combined electronic influence of these two substituents renders the aromatic ring of this compound significantly electron-deficient. This heightened electrophilicity at the aromatic ring can, in turn, influence the reactivity of the acrylic acid side chain. The electron-withdrawing nature of the substituted phenyl ring can enhance the electrophilic character of the β-carbon of the double bond, making it more susceptible to nucleophilic attack.

The acidity of the carboxylic acid group is also modulated by these electronic effects. Electron-withdrawing groups on the benzoic acid ring are known to increase acidity by stabilizing the resulting carboxylate anion. openstax.orghcpgcollege.edu.in Therefore, both the fluoro and nitro groups in this compound are expected to increase its acidity compared to unsubstituted cinnamic acid.

Steric Hindrance Considerations in Synthetic Pathways

The spatial arrangement of atoms within a molecule can significantly impact its reactivity, a phenomenon known as steric hindrance. In the context of this compound, the nitro group at the 3-position (ortho to the point of attachment of the acrylic acid side chain) is a key source of steric bulk. This steric hindrance can influence the rates and outcomes of synthetic transformations aimed at derivatizing the carboxylic acid or the acrylic double bond.

For instance, in esterification or amidation reactions involving the carboxyl group, the bulky ortho-nitro group can impede the approach of large nucleophiles, such as bulky alcohols or amines. nih.govnih.govresearchgate.net This can lead to slower reaction rates or lower yields compared to less sterically hindered cinnamic acid derivatives. uns.ac.id The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where ortho substituents, regardless of their electronic nature, often lead to an increase in acidity due to steric inhibition of resonance. wikipedia.orgquora.com This effect forces the carboxyl group out of the plane of the benzene (B151609) ring, which can also affect its accessibility.

Table 1: Hypothetical Yields of Esterification of this compound with Various Alcohols

| Alcohol | Structure | Expected Relative Yield | Rationale |

| Methanol | CH₃OH | High | Small size allows for easier access to the carboxylic acid group. |

| Ethanol | CH₃CH₂OH | Moderate-High | Slightly larger than methanol, but still relatively unhindered. |

| Isopropanol | (CH₃)₂CHOH | Moderate | Increased branching near the hydroxyl group introduces more steric bulk. |

| tert-Butanol | (CH₃)₃COH | Low | The very bulky tert-butyl group significantly hinders the approach to the carboxyl group. |

Similarly, reactions involving the double bond, such as addition reactions, can also be affected by the ortho-nitro group. The steric bulk may influence the stereochemical outcome of such reactions, favoring the formation of one diastereomer over another.

Conformational Analysis of Derivatives and Reaction Intermediates

The three-dimensional structure, or conformation, of this compound and its derivatives plays a crucial role in determining their reactivity and biological activity. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The key rotatable bonds in this compound are the C-C single bond connecting the phenyl ring to the acrylic acid moiety and the C-C single bond within the acrylic acid chain. The presence of the ortho-nitro group is expected to have a significant impact on the preferred conformation. Steric repulsion between the nitro group and the acrylic acid side chain will likely force the plane of the phenyl ring and the plane of the double bond to be non-coplanar. researchgate.net This twisting, or dihedral angle, will affect the extent of π-conjugation between the aromatic ring and the double bond.

The conformation of reaction intermediates can also dictate the stereochemical outcome of a reaction. For example, in addition reactions to the double bond, the incoming reagent will approach from the less sterically hindered face of the molecule, which is determined by the preferred conformation of the starting material.

Table 2: Predicted Torsional Angles in this compound

| Torsional Angle | Description | Predicted Value (degrees) | Implication |

| O=C-C=C | Defines the planarity of the acrylic acid moiety | ~180 (trans) | Favors extended conjugation within the side chain. |

| C-C-Ph-C(NO₂) | Defines the twist of the phenyl ring relative to the side chain | 30-60 | Significant deviation from coplanarity due to steric clash between the side chain and the ortho-nitro group, reducing conjugation with the ring. |

| C-Ph-C-NO₂ | Defines the orientation of the nitro group relative to the side chain | ~0 | The nitro group is likely to be close to coplanar with the phenyl ring to maximize its resonance effect. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of 4-Fluoro-3-nitrocinnamic acid, offering a granular view of the atomic environments within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in mapping the hydrogen and carbon framework of the molecule. In the ¹H NMR spectrum, the vinylic protons (α and β to the carboxyl group) typically appear as doublets with a large coupling constant (J value) of approximately 16 Hz, which is characteristic of a trans configuration. The aromatic protons exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom. The carbonyl carbon of the carboxylic acid is found at the lowest field. The positions of the vinylic and aromatic carbons are influenced by the electron-withdrawing nitro and fluoro groups.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~10-13 | ~165-172 |

| Vinylic β-Proton (-CH=) | ~7.6-7.8 (d, J ≈ 16 Hz) | ~140-145 |

| Vinylic α-Proton (=CH-COOH) | ~6.3-6.6 (d, J ≈ 16 Hz) | ~118-125 |

| Aromatic Protons | ~7.3-8.2 (m) | ~115-158 |

Note: 'd' denotes a doublet, and 'm' denotes a multiplet. Chemical shifts and coupling constants (J) can vary with the solvent and instrument frequency.

Fluorine-19 (¹⁹F) NMR spectroscopy is highly sensitive for analyzing the fluorine atom's environment. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum shows a resonance whose chemical shift is indicative of a fluorine atom attached to an aromatic ring. ucsb.educolorado.edu This signal is typically split by couplings to adjacent aromatic protons, providing further structural confirmation.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular picture by establishing correlations between different nuclei. science.govsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, such as the vinylic protons and adjacent aromatic protons. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, allowing for the definitive assignment of carbon signals based on their attached protons. sdsu.eduyoutube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons. sdsu.eduyoutube.comresearchgate.net It is essential for connecting the different fragments of the molecule, for example, linking the vinylic protons to the aromatic ring and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A cross-peak between the two vinylic protons would provide definitive evidence for their trans stereochemistry.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to gain insight into its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the molecule's mass. This allows for the calculation of its elemental formula, C₉H₆FNO₄, with a high degree of certainty. The calculated exact mass for this formula is 211.0281 Da.

When subjected to mass spectrometry, this compound breaks apart in predictable ways. nih.gov Common fragmentation pathways for related nitrocinnamic acids include the loss of the nitro group (NO₂), the carboxylic acid group (COOH), or carbon dioxide (CO₂). nist.govnist.gov The fragmentation of the acrylic acid side chain is also a characteristic pathway. The observed fragments help to piece together the original structure.

The isotopic distribution in the mass spectrum, particularly the M+1 peak arising from the natural abundance of ¹³C, further corroborates the elemental formula of the compound.

The comprehensive characterization of this compound relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into the molecule's functional groups, vibrational modes, electronic transitions, and three-dimensional structure in the solid state.

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule and probing the interactions between molecules.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the various functional groups present. For this compound, the FTIR spectrum is expected to display a series of characteristic peaks that confirm its structure.

The analysis of related compounds, such as 4-methyl-3-nitrobenzoic acid and other cinnamic acid derivatives, provides a strong basis for assigning the expected vibrational frequencies. researchgate.net The most prominent feature in the spectrum is typically the O-H stretch of the carboxylic acid, which appears as a very broad band in the 2500–3300 cm⁻¹ region due to strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1700 cm⁻¹.

The nitro group (NO₂) introduces two distinct and intense absorption bands: the asymmetric stretching vibration near 1530 cm⁻¹ and the symmetric stretching vibration around 1350 cm⁻¹. researchgate.net The carbon-fluorine (C-F) bond, while often producing a less intense signal, is anticipated to appear in the 1000–1250 cm⁻¹ range. Vibrations associated with the aromatic ring and the alkene C=C double bond also provide key structural information.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | Carboxylic Acid | 2500–3300 | Broad, Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000–3100 | Medium |

| C=O Stretch | Carboxylic Acid | ~1700 | Strong, Sharp |

| C=C Stretch (Alkene) | Cinnamic Moiety | ~1630 | Medium |

| NO₂ Asymmetric Stretch | Nitro Group | ~1530 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | ~1350 | Strong |

| C-O Stretch | Carboxylic Acid | ~1300 | Medium |

| C-F Stretch | Fluoro Group | 1000–1250 | Medium-Weak |

| C-H Out-of-Plane Bend | Phenyl Ring | 800–900 | Strong |

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet) and the molecule's solid-state packing.

Raman spectroscopy serves as a valuable complement to FTIR, providing information on molecular vibrations based on changes in the polarizability of a molecule's electron cloud. youtube.com While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds and aromatic systems.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C=C double bond stretch of the acrylic acid chain. nih.gov These symmetric vibrations often produce more intense peaks in Raman than in FTIR spectra. The symmetric stretch of the nitro group is also typically Raman active. nih.gov The analysis of the solid-state Raman spectrum can offer insights into the crystal lattice vibrations (phonons), which appear at very low frequencies (typically below 100 cm⁻¹), providing data on the material's crystalline quality and packing. nih.gov

Table 2: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| C=C Stretch (Alkene) | Cinnamic Moiety | ~1630 | Strong |

| Aromatic Ring Stretch | Phenyl Ring | ~1600 | Strong |

| NO₂ Symmetric Stretch | Nitro Group | ~1350 | Strong |

| C-F Stretch | Fluoro Group | 1000–1250 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs to form a crystal lattice.

While a specific crystal structure for this compound is not detailed in the provided context, analysis of related cinnamic acid derivatives allows for a robust prediction of its solid-state characteristics. nih.govrsc.org It is expected that this compound would crystallize in a centrosymmetric space group, such as P2₁/n or P-1, which is common for cinnamic acid derivatives. researchgate.net

The crystal structure of this compound is predicted to be dominated by strong intermolecular hydrogen bonds. The carboxylic acid functional groups of two neighboring molecules are expected to form a classic centrosymmetric dimer motif through O-H···O hydrogen bonds. researchgate.net This robust interaction is a primary driver of the crystal packing in nearly all cinnamic acid derivatives.

In the solid state, the this compound molecule is expected to adopt a largely planar conformation. This planarity is enforced by the extensive π-conjugation that extends from the phenyl ring, through the C=C double bond, to the carbonyl group of the carboxylic acid. The acrylic acid side chain will almost certainly exist in the more stable trans (E) configuration, as is characteristic of related cinnamic acids. nih.gov

The rotational freedom of the single bonds allows for some conformational flexibility, particularly in the orientation of the carboxylic acid group relative to the alkene and the nitro group relative to the phenyl ring. nih.gov X-ray analysis would precisely determine these torsion angles, which are influenced by a balance between minimizing steric hindrance and maximizing favorable intermolecular interactions within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. youtube.com The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's conjugated system and the nature of its chromophores and auxochromes.

The structure of this compound contains a highly conjugated system, which is expected to result in strong UV absorption. The primary electronic transitions are of the π → π* type, involving the promotion of electrons from bonding (π) to anti-bonding (π) molecular orbitals within the cinnamoyl system and the nitrophenyl ring. youtube.com The presence of the electron-withdrawing nitro group and the fluoro group on the aromatic ring will influence the energy of these transitions and thus the λ_max value. The nitro group, in particular, can also introduce n → π transitions, although these are typically much weaker in intensity.

Given the extended conjugation and the presence of the nitro group, this compound is predicted to have a λ_max value in the range of 270–320 nm. The exact position and intensity of the absorption bands would be sensitive to the solvent used for the measurement due to solvatochromic effects.

Table 3: Predicted Electronic Transitions for this compound

| Transition Type | Chromophore | Predicted λ_max Range (nm) |

| π → π | Cinnamoyl System | 270–320 |

| n → π | Nitro Group / Carbonyl | >300 |

Chromophore Analysis and Substituent Effects on Electronic Absorption

The electronic absorption spectrum of this compound is primarily dictated by the chromophoric system, which encompasses the phenyl ring, the vinylic double bond, and the carbonyl group of the carboxylic acid. The substituents on the phenyl ring, namely the fluorine atom at position 4 and the nitro group at position 3, play a crucial role in modulating the electronic transitions and, consequently, the absorption characteristics of the molecule.

The fundamental chromophore can be considered as cinnamic acid itself, which exhibits characteristic absorption bands in the ultraviolet region due to π-π* transitions within the conjugated system. researchgate.net The introduction of substituents on the aromatic ring significantly perturbs the π-electron system, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity. researchgate.netresearchgate.net

The fluorine atom, being an electronegative yet weakly π-donating substituent (through its lone pairs), exerts both inductive and resonance effects. The strong electron-withdrawing nature of the nitro group, however, dominates the electronic landscape of the molecule. nih.gov This group significantly perturbs the electronic system of the aromatic ring. nih.gov The combined influence of these substituents on the electronic absorption can be rationalized by considering their electronic effects:

Nitro Group: As a powerful electron-withdrawing group, the nitro group extends the conjugation and lowers the energy of the lowest unoccupied molecular orbital (LUMO). This typically leads to a bathochromic shift (red shift) of the π-π* transition, moving the absorption to longer wavelengths. researchgate.net

The interplay of these substituent effects in this compound results in a complex electronic absorption profile. The presence of the double bond between the aromatic ring and the carboxyl group can disturb the π-electron system of the molecule. researchgate.net

To illustrate the impact of these substituents, a comparative analysis with related cinnamic acid derivatives is often insightful. The table below presents typical absorption data for cinnamoyl compounds, highlighting the influence of various substituents on the main absorption band.

| Compound | Substituent(s) | λmax (nm) | Solvent |

| Cinnamic acid | None | ~270-280 | Methanol |

| 4-Nitrocinnamic acid | 4-NO₂ | ~298 | Not Specified |

| 4-Hydroxycinnamic acid | 4-OH | Not Specified | Not Specified |

| 3,4-Dihydroxycinnamic acid | 3-OH, 4-OH | Not Specified | Not Specified |

Note: The λmax values are approximate and can vary depending on the solvent and specific experimental conditions. The data for 4-Nitrocinnamic acid is from the NIST WebBook. nist.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting the electronic absorption spectra of molecules, offering a balance between accuracy and computational cost. ohio-state.edumedium.com This method is particularly useful for understanding the nature of electronic transitions and assigning the absorption bands observed in experimental spectra. mdpi.com

For a molecule like this compound, TD-DFT calculations can provide valuable information about the vertical excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption peaks, respectively. The calculations involve determining the response of the ground-state electron density to a time-dependent electric field, which simulates the interaction of the molecule with electromagnetic radiation. aps.org

The choice of the functional and basis set is crucial for the accuracy of TD-DFT predictions. youtube.com For aromatic nitro compounds, it has been shown that range-separated functionals like CAM-B3LYP can provide more reliable results compared to more conventional functionals like B3LYP, especially for describing charge-transfer states involving the nitro group. nih.gov The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is also important for obtaining results that can be directly compared with experimental spectra measured in solution. mdpi.comresearcher.life

A typical TD-DFT study on this compound would involve:

Optimization of the ground-state geometry of the molecule using DFT.

Calculation of the vertical excitation energies and oscillator strengths using TD-DFT with an appropriate functional and basis set.

Simulation of the UV-Vis spectrum based on the calculated transitions.

The results of such calculations can be summarized in a table that lists the predicted absorption wavelengths, the corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π-π, n-π).

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | (Predicted Value) | (Predicted Value) | HOMO → LUMO |

| S₀ → S₂ | (Predicted Value) | (Predicted Value) | HOMO-1 → LUMO |

| S₀ → S₃ | (Predicted Value) | (Predicted Value) | HOMO → LUMO+1 |

Note: This table represents a hypothetical output from a TD-DFT calculation. The actual values would be obtained from a specific computational study.